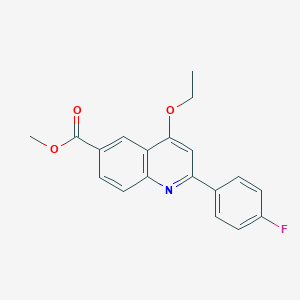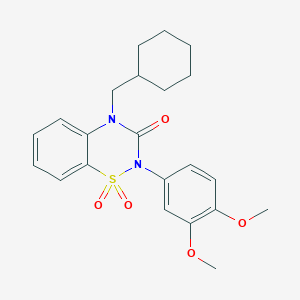
methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their applications in medicinal and synthetic organic chemistry . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds . This method utilizes a radical approach and has been applied to various compounds .Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate” is represented by the SMILES string O=C(OC)C1=C(C=CC=C2)C2=NC(C(C=C3)=CC=C3F)=C1 . This indicates the presence of a quinoline core with a fluorophenyl group and a methyl ester group .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, including microwave synthesis, one-pot reactions, solvent-free conditions, and photocatalytic synthesis . These methods aim to produce greener and more sustainable chemical processes .Physical And Chemical Properties Analysis
“Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate” is a solid compound . Its empirical formula is C17H12FNO2 and it has a molecular weight of 281.28 .Wirkmechanismus
Target of Action
Quinolines, the core structure of this compound, have been found to have a variety of applications in medicinal and synthetic organic chemistry .
Mode of Action
Quinolines, in general, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Quinolines, however, are known to be involved in a variety of biochemical processes .
Result of Action
Quinolines and their derivatives have been associated with a variety of biological activities .
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is that it has been found to be non-toxic to mammalian cells, suggesting that it may have potential as an antimicrobial agent without causing any adverse side effects. However, the exact mechanism of action of this compound is still not fully understood, which limits its potential applications in the laboratory.
Zukünftige Richtungen
In the future, further research is needed to fully elucidate the mechanism of action of methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate and to explore its potential applications in the laboratory. In particular, further studies are needed to determine the optimal concentrations of this compound for the inhibition of various microorganisms and to assess its potential as an antiviral agent. In addition, further research is needed to determine the safety and efficacy of this compound for use in humans and other animals. Finally, further studies are needed to explore the potential of this compound as a novel therapeutic agent for the treatment of various infectious diseases.
Synthesemethoden
Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can be synthesized using a three-step reaction sequence. The first step involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of sodium hydroxide to form 4-fluorophenylhydrazone. The second step involves the reaction of 4-fluorophenylhydrazone with methyl chloroformate to form this compound. Finally, the third step involves the reaction of this compound with sodium hydroxide to form the desired product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has been studied for its potential to inhibit the growth of a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. In particular, it has been studied for its potential to inhibit the growth of Staphylococcus aureus, Escherichia coli, Candida albicans, and Pseudomonas aeruginosa. In addition, this compound has been found to be effective against the influenza virus, suggesting that it may have potential as an antiviral agent.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-3-24-18-11-17(12-4-7-14(20)8-5-12)21-16-9-6-13(10-15(16)18)19(22)23-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNXMOQURJQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-methoxyphenyl)-5-{[2-(trifluoromethoxy)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456140.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B6456155.png)

![2-(3,4-dimethoxyphenyl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456171.png)
![N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6456182.png)
![1-[3-(pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B6456191.png)
![3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6456196.png)
![4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456200.png)
![tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate](/img/structure/B6456211.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456213.png)
![2-({3-[(2,4-dichlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}methyl)benzonitrile](/img/structure/B6456230.png)
![2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6456231.png)
![4-{1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carbonyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B6456232.png)
![2-(2,5-dimethylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456237.png)
